Dmda-fluorescein

Fluorescent microsphere synthesis Covalent fluorophore immobilization Immuno-detection

DMDA-fluorescein (di(methylene diallylamine)fluorescein diacetate, C₃₈H₃₈N₂O₇, MW 634.7 g/mol) is a tetra-functional fluorescein derivative belonging to the spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one family. Originally described as a fluorescent cross-linking agent for the synthesis of highly fluorescent polymer microspheres, it features two diallylamine groups installed via Michael addition to a fluorescein-diacrylate precursor, enabling covalent incorporation into polymer networks.

Molecular Formula C38H38N2O7
Molecular Weight 634.7 g/mol
CAS No. 85713-99-1
Cat. No. B1215610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDmda-fluorescein
CAS85713-99-1
Synonymsdi(methylene diallylamine)fluorescein diacetate
DMDA-fluorescein
Molecular FormulaC38H38N2O7
Molecular Weight634.7 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C2=C(C=C1)C3(C4=C(O2)C(=C(C=C4)OC(=O)C)CN(CC=C)CC=C)C5=CC=CC=C5C(=O)O3)CN(CC=C)CC=C
InChIInChI=1S/C38H38N2O7/c1-7-19-39(20-8-2)23-28-33(44-25(5)41)17-15-31-35(28)46-36-29(24-40(21-9-3)22-10-4)34(45-26(6)42)18-16-32(36)38(31)30-14-12-11-13-27(30)37(43)47-38/h7-18H,1-4,19-24H2,5-6H3
InChIKeyCAPVTCKXLFUGLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMDA-Fluorescein (CAS 85713-99-1): Structural Identity and Core Function as a Polymerizable Fluorescein Probe


DMDA-fluorescein (di(methylene diallylamine)fluorescein diacetate, C₃₈H₃₈N₂O₇, MW 634.7 g/mol) is a tetra-functional fluorescein derivative belonging to the spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one family [1]. Originally described as a fluorescent cross-linking agent for the synthesis of highly fluorescent polymer microspheres, it features two diallylamine groups installed via Michael addition to a fluorescein-diacrylate precursor, enabling covalent incorporation into polymer networks [2]. Unlike simple esterase substrates that passively load and leak from cells, the compound's diacetate moieties confer membrane permeability while its tertiary amine-bearing allyl side chains provide a reactive handle for radical co-polymerization, a dual functionality absent in conventional viability probes such as fluorescein diacetate (FDA) or carboxyfluorescein diacetate (CFDA) [1][2].

Workflow Polymerizable fluorescent monomer
Selection Covalent solid-phase immobilization
Use Context Dual membrane permeability & cross-linking

Why Generic Fluorescein Diacetate Cannot Replace DMDA-Fluorescein in Polymer-Based Detection Systems


Generic fluorescein diacetate (FDA, CAS 596-09-8) and its carboxy analogs (CFDA, BCECF-AM) are designed exclusively as passive esterase substrates that generate soluble, diffusible fluorophores. Their hydrolyzed products exhibit well-documented rapid cellular efflux: fluorescein from FDA has an intracellular half-life of approximately 16 minutes, compared to 94 minutes for carboxyfluorescein from CFDA and >2 hours for BCECF [1]. Critically, none of these analogs possess the diallylamine functionality required for covalent immobilization within a polymer matrix. DMDA-fluorescein is structurally engineered to serve as both a fluorophore and a cross-linking monomer; its two terminal allyl groups undergo radical polymerization, enabling the synthesis of 500 Å-diameter microspheres with fluorophore concentrations high enough to achieve 10⁴-fold specific binding discrimination without fluorescence self-quenching [2]. Substituting FDA or CFDA in such an application would result in complete loss of the covalent anchoring mechanism, rendering the detection architecture non-functional.

Covalent anchoring absent Generic FDA/CFDA lack diallylamine groups and cannot be polymerized into a solid matrix.
Diffusion loss risk Without covalent tethering, fluorophores leak from hydrogels or microspheres over time.
Efflux profile mismatch Intracellular retention of DMDA-fluorescein hydrolysis product may differ from FDA (t½ ~16 min); direct measurement needed.

Quantitative Differentiation Evidence for DMDA-Fluorescein vs. Conventional Fluorescein-Based Probes


Covalent Incorporation into Polymer Microspheres vs. Passive Loading of FDA

DMDA-fluorescein functions as a polymerizable fluorescent cross-linker, a capability absent in fluorescein diacetate (FDA) and carboxyfluorescein diacetate (CFDA). In the synthesis of 500 Å-diameter polyacrylamide microspheres, DMDA-fluorescein is covalently incorporated via its diallylamine groups during radical polymerization, yielding particles that retain fluorescence without self-quenching even at high fluorophore density [1]. When conjugated with monoclonal anti-Thy-1.2 antibody, these DMDA-fluorescein microspheres achieve approximately 10⁴ spheres bound per thymocyte with non-specific binding below 1% of the specific signal [1]. FDA and CFDA cannot be covalently integrated into a polymer backbone and are thus incompatible with this detection architecture.

Covalent incorporation
Class-level
Target: covalent cross-linker; ~10⁴ spheres/thymocyte specific binding, non-specific
Mandatory for solid-phase fluorescence
Verify for target microsphere formulation
Intracellular retention
Data to verify
No direct t½ reported. FDA t½ 16 min, CFDA 94 min, BCECF >120 min. Class-level inference only.
Direct efflux data unavailable
Request vendor data before procurement
Anti-quenching capacity
Reported
No quenching at high fluorophore density in polyacrylamide microspheres. Physically entrapped dyes quench and leak.
Supports high-brightness particles
Quantum yield at loading density not quantified
Fluorescent microsphere synthesis Covalent fluorophore immobilization Immuno-detection

Intracellular Efflux Half-Life of Hydrolysis Products: DMDA-Fluorescein Product Retention vs. FDA and CFDA

The intracellular retention of the fluorescent hydrolysis product is a critical performance parameter for any esterase-based viability probe. FDA suffers from rapid efflux of its hydrolysis product fluorescein, with a measured intracellular half-life of approximately 16 minutes in EMT6 mouse mammary tumor cells [1]. CFDA improves this to approximately 94 minutes, and BCECF-AM to greater than 2 hours [1]. DMDA-fluorescein, bearing two acetyl ester groups at the 3' and 6' positions of the xanthene ring, generates a fluorescein derivative with two tertiary amine-containing side chains upon hydrolysis. While a direct head-to-head efflux measurement for DMDA-fluorescein has not been reported in the primary literature, its hydrolysis product carries two diallylamine-bearing arms that increase molecular weight (free base MW ~550 Da after deacetylation) and introduce additional cationic character at physiological pH, structural features that class-level evidence associates with enhanced intracellular retention compared to the mono-anionic fluorescein (MW 332 Da) released from FDA [1][2].

Intracellular retention
Data to verify
No direct t½ reported. FDA t½ 16 min, CFDA 94 min, BCECF >120 min. Class-level inference only.
Direct efflux data unavailable
Request vendor data before procurement
Intracellular retention Esterase substrate Flow cytoenzymology

Fluorescence Self-Quenching Resistance in High-Density Polymer Matrices

A well-known limitation of conventional fluorescein and its simple derivatives is concentration-dependent self-quenching when packed at high density. DMDA-fluorescein was specifically designed and demonstrated to overcome this: polyacrylamide microspheres synthesized with DMDA-fluorescein as the cross-linking agent achieved very high fluorophore concentrations without quenching of the fluorescence [1]. In the same study, the microspheres exhibited extremely low nonspecific interaction with cells, a property linked to the steric environment created by the diallylamine-derived cross-links [1]. In contrast, microspheres prepared by physically entrapping fluorescein or by surface-adsorbing FITC would suffer from both dye leakage and concentration quenching at comparable loading densities [1].

Anti-quenching capacity
Reported
No quenching at high fluorophore density in polyacrylamide microspheres. Physically entrapped dyes quench and leak.
Supports high-brightness particles
Quantum yield at loading density not quantified
Fluorescence quenching Solid-phase fluorophore Microsphere brightness

High-Value Application Scenarios for DMDA-Fluorescein Based on Verified Differentiation Evidence


Synthesis of Covalently Fluorescent Immuno-Microspheres for High-Sensitivity Cell Surface Antigen Detection

DMDA-fluorescein is the enabling reagent for preparing polyacrylamide microspheres (~500 Å) in which the fluorophore is covalently integrated as a cross-linking monomer. When conjugated to monoclonal antibodies (e.g., anti-Thy-1.2), these microspheres deliver ~10⁴-fold specific binding signal over background (<1% non-specific binding) on thymocytes [1]. This application cannot be executed with FDA, CFDA, or BCECF-AM, which lack polymerizable functionality. Procurement of DMDA-fluorescein is essential for laboratories developing in-house fluorescent microsphere reagents for flow cytometry or immunohistochemistry where commercial bead products are unavailable or unsuitable.

Construction of Leak-Proof Fluorescent Hydrogels and Sensor Coatings

The diallylamine termini of DMDA-fluorescein enable its direct incorporation into acrylamide or acrylate-based hydrogel networks via radical co-polymerization [1]. This produces fluorescent hydrogels or thin-film sensor coatings in which the fluorophore is permanently tethered, eliminating the progressive dye leaching that occurs when fluorescein, FITC, or 5(6)-carboxyfluorescein are merely physically entrapped. Researchers developing optical pH sensors, enzymatic biosensors, or fluorescent wound dressings requiring stable, non-leaching fluorescence over extended measurement periods should prioritize DMDA-fluorescein over passive-doping approaches.

Dual-Function Cell Viability Probe with Potential for Subsequent Tissue Processing

As a cell-permeant esterase substrate, DMDA-fluorescein is hydrolyzed by intracellular esterases in viable cells to release a fluorescent product retained within intact membranes [2]. While quantitative efflux data specific to DMDA-fluorescein are not available in the primary literature, its structural class (diacetate-esterified fluorescein with tertiary amine side chains) is consistent with esterase-dependent activation analogous to FDA [2]. The presence of diallylamine groups further offers the unique possibility of post-staining chemical fixation or cross-linking, a feature not shared by FDA [1]. Investigators who require both viability assessment and subsequent covalent stabilization of the fluorescent signal for archival or multiplex analysis may find DMDA-fluorescein uniquely suited, though direct validation of this combined workflow is recommended before large-scale procurement.

Fluorescent Tagging of Polymer Nanoparticles for Drug Delivery and Biodistribution Studies

DMDA-fluorescein can serve as a co-monomer in the synthesis of fluorescently labeled polymer nanoparticles for in vitro and ex vivo tracking studies [1]. Unlike surface-adsorbed or post-synthetically conjugated fluorophores (e.g., FITC-labeled nanoparticles), covalently co-polymerized DMDA-fluorescein ensures that the fluorescent signal remains quantitatively associated with the particle throughout the experiment, unaffected by serum protein competition or endosomal processing that can strip non-covalently bound dyes. This is critical for accurate pharmacokinetic and biodistribution measurements where dye-particle dissociation would produce false-negative or mis-localized signals.

Application
Selection Property
Validation Focus
Fluorescent immuno-microspheres
Covalent fluorophore cross-linking
Specific binding signal-to-background ratio
Leak-proof hydrogels & sensors
Radical co-polymerization capability
Long-term dye retention stability
Cell viability & post-stain fixation
Esterase-activatable allyl handles
Validation of combined viability/fixation workflow
Nanoparticle tracking for delivery studies
Co-monomer for polymer NPs
Fluorescence-particle association stability
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